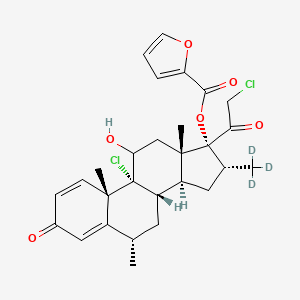
Egfr/braf-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/braf-IN-1 is a compound that targets both the epidermal growth factor receptor (EGFR) and the BRAF kinase. These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. Mutations in these proteins are often associated with various cancers, making them important targets for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/braf-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr/braf-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Egfr/braf-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and BRAF kinases.
Biology: Employed in cell signaling studies to understand the role of EGFR and BRAF in cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancers with EGFR and BRAF mutations.
Industry: Utilized in the development of diagnostic assays and screening platforms for kinase inhibitors
Mécanisme D'action
Egfr/braf-IN-1 exerts its effects by binding to the ATP-binding sites of both EGFR and BRAF kinases. This binding inhibits their kinase activity, thereby blocking downstream signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring EGFR and BRAF mutations .
Comparaison Avec Des Composés Similaires
Egfr/braf-IN-1 is unique in its dual inhibition of both EGFR and BRAF kinases. Similar compounds include:
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Dabrafenib: Another BRAF inhibitor used in combination with trametinib for melanoma treatment
This compound stands out due to its ability to target both kinases simultaneously, potentially offering a more comprehensive approach to cancer therapy .
Propriétés
Formule moléculaire |
C26H28ClN3O4 |
|---|---|
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
8-chloro-10-(ethoxymethyl)-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C26H28ClN3O4/c1-2-33-17-22-21-15-19(27)5-8-23(21)30-24(31)16-29(26(32)25(22)30)10-9-18-3-6-20(7-4-18)28-11-13-34-14-12-28/h3-8,15H,2,9-14,16-17H2,1H3 |
Clé InChI |
UFZGYOVIIUOGHF-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


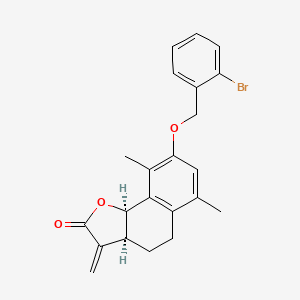

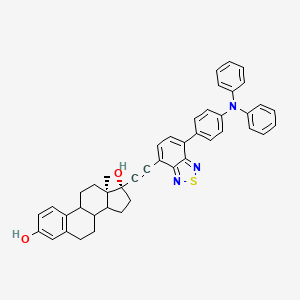
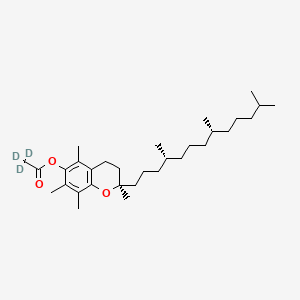

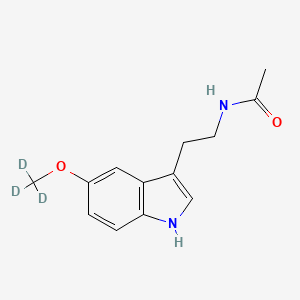
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
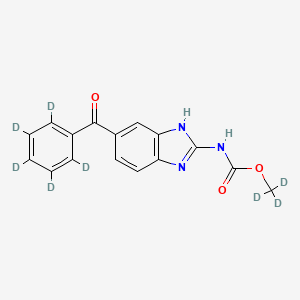

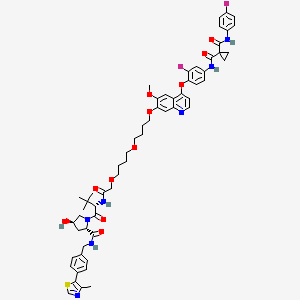
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)

